molecular formula C23H21F3N6O3 B2868583 5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1116065-18-9

5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2868583
CAS No.: 1116065-18-9
M. Wt: 486.455
InChI Key: CMSXXCCRPBYJJO-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted at the 1-position with a [2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl group and at the 4-position with a carboxamide moiety. The carboxamide’s nitrogen is linked to a 4-(trifluoromethyl)phenyl group, while the triazole’s 5-position bears an amino group. Notably, the trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxazole and ethoxyphenyl moieties may influence steric and electronic interactions with biological targets .

Properties

IUPAC Name

5-amino-1-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-[4-(trifluoromethyl)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N6O3/c1-3-34-18-7-5-4-6-16(18)22-29-17(13(2)35-22)12-32-20(27)19(30-31-32)21(33)28-15-10-8-14(9-11-15)23(24,25)26/h4-11H,3,12,27H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSXXCCRPBYJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC=C(C=C4)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes an oxazole ring, a triazole ring, and various functional groups, suggests diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H21F3N6O3C_{22}H_{21}F_{3}N_{6}O_{3}, with a molecular weight of approximately 436.4 g/mol. Key structural features include:

  • Amino Group : Contributes to hydrogen bonding.
  • Carboxamide Group : Enhances solubility and reactivity.
  • Oxazole and Triazole Rings : Essential for biological interactions.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC22H21F3N6O3
Molecular Weight436.4 g/mol
LogP2.9785
Hydrogen Bond Donors3
Hydrogen Bond Acceptors7
Polar Surface Area94.62 Ų

The biological activity of the compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The presence of multiple functional groups allows for diverse interactions through:

  • Hydrogen bonding
  • Hydrophobic interactions

These interactions may lead to various pharmacological effects, including anti-inflammatory and immunomodulatory activities.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Immunosuppressive Effects : Similar compounds have shown the ability to inhibit humoral immune responses and modulate T-cell activity in vivo and in vitro studies .
  • Anti-inflammatory Activity : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha .
  • Antimicrobial Properties : Potential applications in developing antimicrobial agents have been noted due to structural similarities with known active compounds.

Study 1: Immunomodulatory Effects

A study exploring the immunomodulatory properties of oxazole derivatives demonstrated that compounds with similar structures could significantly alter immune responses in murine models. These compounds inhibited antibody production while promoting regulatory T-cell generation, indicating a dual role in immune modulation .

Study 2: Anti-inflammatory Activity

In another study focusing on inflammatory responses, derivatives of triazole compounds were shown to effectively reduce carrageenan-induced edema in mice. The mechanism was linked to the inhibition of inflammatory mediators such as IL-1β and TNF-alpha .

Table 2: Summary of Biological Activities

Activity TypeObservations
ImmunosuppressionInhibition of antibody production; modulation of T-cell responses
Anti-inflammatoryReduction of edema; inhibition of pro-inflammatory cytokines
AntimicrobialPotential for development into new antimicrobial agents

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : A common method for synthesizing triazoles.
  • Functional Group Modifications : Incorporating various substituents to enhance biological activity.

Synthesis Overview

The synthesis process requires careful control over reaction conditions, including temperature and solvent choice (often polar aprotic solvents like DMF or DMSO). Characterization techniques such as NMR spectroscopy and mass spectrometry are crucial for confirming the structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 1,2,3-triazole-4-carboxamide scaffold but differ in substituents, leading to variations in pharmacological properties:

Substituent Variations on the Triazole Core
Compound Name R1 (Triazole 1-Position) R2 (Carboxamide N-Substituent) Key Biological Activity Reference
Target Compound [2-(2-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 4-(Trifluoromethyl)phenyl Not explicitly reported (inferred)
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methylphenyl 2,5-Dichlorophenyl Antiproliferative (renal cancer RXF 393)
5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide 4-Fluorophenyl 2,4-Dimethoxyphenyl Antiproliferative (CNS cancer SNB-75)
1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide 2-Ethoxyphenyl 4-(5-Methyltriazol-1-yl)phenyl Not reported (structural analog)

Structural Insights :

  • Aryl Substituents : The 4-(trifluoromethyl)phenyl group in the target compound may enhance binding affinity to hydrophobic pockets compared to dichloro- or methoxy-substituted analogs .
Modifications to the Carboxamide Side Chain
Compound Name Carboxamide Side Chain Activity/Application Reference
Target Compound N-[4-(Trifluoromethyl)phenyl] Inferred: Potential kinase/Wnt pathway inhibition
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide derivatives Carbamoylmethyl SOS response inhibition (antibacterial)
CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxamide) 4'-Chlorobenzoyl-3,5-dichlorobenzyl Calcium influx inhibition (antitumor)

Functional Insights :

  • Trifluoromethyl vs.
  • Bulkier Side Chains : The oxazole-containing R1 in the target compound may limit off-target interactions compared to simpler carbamoylmethyl derivatives .

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